Cas no 2172585-90-7 (2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane)

2,2-Dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic compound featuring a pyrimidine moiety, which imparts potential utility in pharmaceutical and agrochemical applications. Its rigid spirocyclic core enhances structural stability, while the pyrimidine group offers opportunities for hydrogen bonding and π-stacking interactions, making it a versatile intermediate in drug discovery. The presence of both oxygen and nitrogen heteroatoms within the spiro framework contributes to its solubility profile and reactivity, facilitating further derivatization. This compound is particularly valuable for designing kinase inhibitors or other biologically active molecules due to its balanced lipophilicity and steric properties. Its synthetic accessibility and functional group compatibility further underscore its utility in medicinal chemistry.
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane structure
2172585-90-7 structure
商品名:2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane
CAS番号:2172585-90-7
MF:C13H19N3O
メガワット:233.309462785721
CID:5998840
PubChem ID:165597638

2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane
    • 2172585-90-7
    • EN300-1639229
    • 2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
    • インチ: 1S/C13H19N3O/c1-12(2)7-13(8-12)11(16-3-4-17-13)10-5-14-9-15-6-10/h5-6,9,11,16H,3-4,7-8H2,1-2H3
    • InChIKey: DHUWCJBKQKMEKX-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2=CN=CN=C2)C21CC(C)(C)C2

計算された属性

  • せいみつぶんしりょう: 233.152812238g/mol
  • どういたいしつりょう: 233.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 47Ų

2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1639229-1.0g
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
1g
$928.0 2023-06-04
Enamine
EN300-1639229-0.05g
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
0.05g
$780.0 2023-06-04
Enamine
EN300-1639229-0.5g
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
0.5g
$891.0 2023-06-04
Enamine
EN300-1639229-5000mg
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
5000mg
$2692.0 2023-09-22
Enamine
EN300-1639229-250mg
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
250mg
$855.0 2023-09-22
Enamine
EN300-1639229-1000mg
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
1000mg
$928.0 2023-09-22
Enamine
EN300-1639229-5.0g
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
5g
$2692.0 2023-06-04
Enamine
EN300-1639229-0.1g
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
0.1g
$817.0 2023-06-04
Enamine
EN300-1639229-100mg
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
100mg
$817.0 2023-09-22
Enamine
EN300-1639229-2.5g
2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro[3.5]nonane
2172585-90-7
2.5g
$1819.0 2023-06-04

2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane 関連文献

2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonaneに関する追加情報

Introduction to 2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane (CAS No. 2172585-90-7)

2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane is a complex organic compound with a unique spirocyclic structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2172585-90-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The spirocyclic framework, combined with the presence of heterocyclic moieties such as pyrimidine and oxygen-containing groups, contributes to its intriguing chemical and biological properties.

The molecular structure of 2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane features a spiro linkage between a five-membered oxacycloalkane ring and an eight-membered azacycloalkane ring. This spirocyclic core imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. Additionally, the pyrimidin-5-yl substituent introduces a nitrogen-rich aromatic system that is commonly found in biologically active compounds, particularly in drug candidates targeting various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane more effectively. Studies suggest that the compound may interact with specific biological targets by leveraging its unique structural features. For instance, the pyrimidine ring can engage in hydrogen bonding and π-stacking interactions with nucleic acid bases or protein residues, which is critical for drug-receptor binding. Furthermore, the spirocyclic core may enhance solubility and bioavailability, factors that are essential for pharmaceutical applications.

In the realm of medicinal chemistry, the synthesis of 2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane has been optimized to improve yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the complex spiro framework with high precision. These advancements not only facilitate the production of the compound but also allow for structural modifications to explore its pharmacological potential further.

The biological activity of 2,2-dimethyl-9-(pyrimidin-5-yl)-5-oxa-8-azaspiro3.5nonane has been investigated in several preclinical studies. Initial findings indicate that it may possess properties relevant to therapeutic intervention in areas such as cancer biology and inflammation. The compound's ability to modulate key signaling pathways or interact with target enzymes could make it a valuable candidate for developing novel treatments. Additionally, its structural complexity suggests versatility in drug design, allowing for derivative synthesis aimed at enhancing efficacy and reducing side effects.

One of the most compelling aspects of 2,2-dimethyl-9-(pyrimidin-5-yloxa)-8 azaspiro3 907 nonane is its potential as a scaffold for drug discovery. By incorporating this motif into larger molecular frameworks or modifying its substituents strategically, researchers can generate libraries of compounds with tailored biological activities. This approach aligns with current trends in pharmaceutical innovation, where structure-based drug design plays a pivotal role in identifying next-generation therapeutics.

The chemical stability of CAS No 2172585 90 7 is another critical consideration in its development as a pharmaceutical agent. Extensive characterization using spectroscopic techniques such as NMR spectroscopy and mass spectrometry has been conducted to elucidate its structure and confirm its identity. These studies have also provided insights into its potential degradation pathways under various conditions, which is essential for formulating stable drug products.

Future research directions for 2 dimethyl 9 pyrimidin 5 yl oxa azaspiro35nonane include exploring its interactions with cellular systems through high-throughput screening assays. These assays can rapidly identify potential therapeutic applications by evaluating the compound's effects on various biological processes. Moreover integrating machine learning models into this process could accelerate the discovery pipeline by predicting binding affinities and pharmacokinetic properties before experimental validation.

The environmental impact of synthesizing and handling CAS No 2172585 90 7 must also be addressed in any comprehensive evaluation of this compound's potential as a pharmaceutical agent The development of green chemistry principles ensures that synthetic routes are optimized for minimal waste generation energy efficiency while maintaining high yields This approach not only reduces costs but also aligns with global efforts toward sustainable chemical practices

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.